Product packaging for 3,4,5-Trimethoxybenzaldehyde oxime(Cat. No.:CAS No. 39201-89-3)

3,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B185615
CAS No.: 39201-89-3
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-WDZFZDKYSA-N
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Description

Contextualizing 3,4,5-Trimethoxybenzaldehyde (B134019) Oxime as an Oxime Derivative

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.combyjus.com Depending on the starting carbonyl compound, oximes are classified as either aldoximes (derived from aldehydes) or ketoximes (derived from ketones). numberanalytics.com 3,4,5-Trimethoxybenzaldehyde oxime is an aldoxime, as it is synthesized from the corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde. ontosight.ai

The structure of this compound includes a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH3) groups at the 3, 4, and 5 positions, and an oxime group (-CH=N-OH) at the 1 position. ontosight.ai The presence of the methoxy groups influences the electron density of the aromatic ring, which in turn affects the compound's reactivity. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C10H13NO4
Molecular Weight 211.2145 g/mol
Boiling Point 321 °C at 760 mmHg
Density 1.14 g/cm³
Refractive Index 1.494

Source: ncats.iolookchem.com

Significance of Oximes as Versatile Organic Building Blocks in Advanced Synthesis

Oximes are highly versatile intermediates in organic synthesis due to their ability to be transformed into a variety of other functional groups. numberanalytics.comijprajournal.com This versatility makes them valuable building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.comrsc.org

Key reactions of oximes include:

Beckmann Rearrangement: This reaction converts oximes into amides, which are important functional groups in many biologically active molecules and polymers. vedantu.comwikipedia.org

Reduction to Amines: Oximes can be reduced to form primary amines, another crucial functional group in organic chemistry. vedantu.com

Dehydration to Nitriles: Aldoximes can be dehydrated to yield nitriles, which are precursors to carboxylic acids and other nitrogen-containing compounds. byjus.com

Cycloaddition Reactions: The oxime moiety can participate in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds like isoxazolines. researchgate.net

The diverse reactivity of oximes allows chemists to introduce nitrogen-containing functionalities into molecules, a common feature in many pharmaceuticals and natural products. ijprajournal.comresearchgate.net

Precursor Role of 3,4,5-Trimethoxybenzaldehyde in Complex Molecule Synthesis

3,4,5-Trimethoxybenzaldehyde itself is a significant precursor in the synthesis of a wide array of complex molecules. safrole.combloomtechz.com Its aldehyde functional group can undergo various reactions, such as oxidation, reduction, and nucleophilic addition. bloomtechz.com Furthermore, the trimethoxyphenyl moiety is a structural feature found in numerous natural products and synthetic drugs, contributing to their biological activities. bloomtechz.com

This aldehyde is a key starting material for the synthesis of several pharmaceutical compounds, including:

Trimethoprim: An antibacterial agent. wikipedia.orgmedchemexpress.comresearchgate.net

Cintriamide and Roletamide: Other pharmaceutical drugs. wikipedia.orgresearchgate.net

Trimethoquinol (Tretoquinol): A bronchodilator. wikipedia.orgsafrole.com

Trimazosin: An antihypertensive agent. wikipedia.orgsafrole.com

The synthesis of 3,4,5-Trimethoxybenzaldehyde can be achieved through various methods, including the methylation of syringaldehyde (B56468) or the oxidation of the corresponding alcohol. safrole.comgoogle.com Its role as a versatile building block highlights its importance in medicinal chemistry and the broader field of organic synthesis. bloomtechz.com

Table 2: Mentioned Compounds

Compound Name
3,4,5-Trimethoxybenzaldehyde
This compound
3,4,5-trimethoxybenzyl alcohol
5-bromovanillin
Acetone (B3395972) oxime
Acetylcholinesterase
Aldicarb oxime
Amidoximes
Amines
Amides
Benzaldoxime
Caprolactam
Carboxylic acid
Cintriamide
Cyclohexanone oxime
Dimethylglyoxime
Eudesmic acid
HI-6
Hlo-7
Hydroxylamine
Isoxazolines
Ketoxime
Methoxime
Methyl ethyl ketoxime
Nitriles
Obidoxime
p-cresol
Perillaldehyde
Pralidoxime
Roletamide
Salicylaldoxime
Syringaldehyde
TMB-4
Trimazosin
Trimethoprim
Trimethoquinol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B185615 3,4,5-Trimethoxybenzaldehyde oxime CAS No. 39201-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39201-89-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6-

InChI Key

QVZGKUBQTJBLKI-WDZFZDKYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=NO

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO

Other CAS No.

39201-89-3

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,4,5 Trimethoxybenzaldehyde Oxime

Synthesis Routes to 3,4,5-Trimethoxybenzaldehyde (B134019) Oxime

The synthesis of 3,4,5-Trimethoxybenzaldehyde oxime is primarily achieved through the condensation of its corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a source of hydroxylamine (B1172632). ontosight.ai This process can be adapted for various scales, from laboratory research to potential industrial applications, with ongoing developments focusing on greener and more efficient methodologies.

On a laboratory scale, the most common and straightforward method for preparing this compound involves the reaction of 3,4,5-Trimethoxybenzaldehyde with hydroxylamine hydrochloride. ontosight.ai This reaction is a classic example of condensation between an aldehyde and a hydroxylamine derivative to form an oxime.

The condensation reaction to form the oxime is typically facilitated by a base. The base deprotonates the hydroxylamine hydrochloride (in situ formation of free hydroxylamine), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Sodium acetate (B1210297) is a frequently used base for this purpose. researchgate.netniscpr.res.in In a typical procedure, 3,4,5-Trimethoxybenzaldehyde is dissolved in a suitable solvent, and a solution of hydroxylamine hydrochloride and sodium acetate is added. niscpr.res.in The reaction mixture is then stirred, often with heating, to drive the reaction to completion. niscpr.res.in Other bases and related hydroxylamine salts, such as hydroxylamine sulfate (B86663), can also be employed in similar protocols. researchgate.net

The choice of solvent and reaction temperature plays a critical role in the efficiency of oxime formation, influencing reaction time and product yield. Common solvents include alcohols like methanol (B129727) and ethanol (B145695), or aqueous systems. ontosight.airesearchgate.netniscpr.res.in

One documented method involves refluxing the aldehyde in methanol with hydroxylamine sulfate and an excess of sodium acetate for 4-5 hours. researchgate.net After the reaction, the solvent is evaporated, and the product is precipitated by adding demineralized water. researchgate.net Another approach uses water as the primary solvent, with the reaction mixture being stirred at 80°C for 2 hours before extraction with an organic solvent like ethyl acetate. niscpr.res.in The optimization of these parameters is crucial for achieving high conversion and purity. The following table summarizes and compares different laboratory-scale synthesis conditions reported for aryl oximes, including those applicable to this compound.

Interactive Table: Comparison of Laboratory Synthesis Conditions for Aryl Oximes

PrecursorReagentsBaseSolventTemperatureTimeYieldReference
3,4,5-TrimethoxybenzaldehydeHydroxylamine SulfateSodium AcetateMethanolReflux4-5 hoursNot specified researchgate.net
Appropriate Benzaldehyde (B42025)Hydroxylamine HydrochlorideSodium AcetateWater80°C2 hours81-89% niscpr.res.in
4-Nitrobenzaldehyde (B150856) (Optimization)Hydroxylamine HydrochlorideNone (Catalyst-Free)Methanol/Mineral Water (1:1)Room Temp.10 min99% ias.ac.in

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for oxime synthesis. A notable advancement is the catalyst-free synthesis of aryl oximes in aqueous media, specifically using mineral water. ias.ac.in This method avoids the need for traditional catalysts and organic solvents. ias.ac.in

In this approach, the aryl aldehyde is reacted with hydroxylamine hydrochloride at room temperature in a mixture of mineral water and methanol. ias.ac.in The salts naturally present in mineral water are believed to facilitate the reaction, activating the hydroxylamine source. ias.ac.in Optimization studies using 4-nitrobenzaldehyde as a model substrate showed that a 1:1 mixture of methanol and mineral water gave a near-quantitative yield (99%) in just 10 minutes at room temperature. ias.ac.in This method is economical, practical, and significantly reduces the environmental impact compared to traditional methods that require heating and organic solvents. ias.ac.in

The availability of this compound is dependent on the efficient production of its precursor, 3,4,5-Trimethoxybenzaldehyde. While laboratory syntheses may start from vanillin (B372448) or gallic acid, industrial strategies often favor more cost-effective starting materials like p-cresol. wikipedia.orgmdma.chresearchgate.net

A multi-step industrial process has been developed to synthesize 3,4,5-Trimethoxybenzaldehyde from p-cresol. wikipedia.orgmdma.ch This pathway involves a series of aromatic substitution and nucleophilic substitution reactions.

The key steps are as follows:

Bromination: The process begins with the bromination of p-cresol. This is an electrophilic aromatic substitution where bromine is introduced onto the aromatic ring. mdma.ch To achieve the desired substitution pattern, the reaction can be carried out at high temperatures (e.g., 160°C) in a high-boiling solvent like o-dichlorobenzene to yield 3,5-dibromo-4-hydroxybenzaldehyde (B181551) after a subsequent hydrolysis step. mdma.chgoogle.com

Methoxylation: The bromine atoms on the ring are then replaced by methoxy (B1213986) groups. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide (B1231860) (CH₃ONa). mdma.ch This step converts 3,5-dibromo-4-hydroxybenzaldehyde into syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). mdma.ch

Methylation: The final step is the methylation of the remaining hydroxyl group on the syringaldehyde to form the third methoxy group, yielding the final product, 3,4,5-Trimethoxybenzaldehyde. mdma.ch

Industrial Production Strategies for this compound Precursors

Oxidation of Methyl Groups to Aldehyde Intermediates

The synthesis of 3,4,5-Trimethoxybenzaldehyde, the precursor to its oxime, can be achieved through the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene (B53474). This process is a crucial step in producing an important intermediate for various applications, including pharmaceuticals. oup.comoup.com Research has demonstrated the effectiveness of a Co(OAc)₂–Mn(OAc)₂ catalyst system in this conversion. oup.commdma.ch

In a typical procedure, 3,4,5-trimethoxytoluene is heated in acetic acid in the presence of the cobalt-manganese catalyst under an oxygen atmosphere. oup.comoup.com One study reported that heating 2.0 mmol of the reactant at 110°C for 2 hours under 3 atm of O₂ with a Co(OAc)₂–Mn(OAc)₂ mixture (3:1 mole ratio) resulted in a 92% yield of 3,4,5-trimethoxybenzaldehyde. oup.comoup.com The catalytic system has shown high utility for industrial applications, with the catalyst maintaining its activity and selectivity even after 25 repeated uses. oup.com

Alternative industrial syntheses of 3,4,5-trimethoxybenzaldehyde have started from p-cresol, involving steps of bromination, nucleophilic substitution with sodium methoxide, and subsequent oxidation of the methyl group to the aldehyde. wikipedia.orgerowid.org Other laboratory-scale methods include the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. wikipedia.orgorgsyn.orgmdma.ch

Advanced Chemical Reactions and Reactivity of this compound

The oxime functional group in this compound imparts a rich reactivity to the molecule, allowing for a variety of chemical transformations.

Functional Group Interconversions of the Oxime Moiety

The oxime moiety can undergo several key reactions, including oxidation to nitriles, reduction to amines, and formation of hydroxamic acids.

The oxime group of this compound can be oxidized to form the corresponding nitrile compound, 3,4,5-trimethoxybenzonitrile (B158541). This transformation is a common reaction for aldoximes. Various oxidizing agents can be employed for this purpose. While specific reagents for the oxidation of this compound are not detailed in the provided search results, general methods for the oxidation of aldoximes to nitriles are well-established in organic synthesis. organic-chemistry.org These methods often utilize reagents that can facilitate the dehydration of the oxime. thieme-connect.com

The reduction of this compound yields the corresponding amine, 3,4,5-trimethoxybenzylamine. This transformation is a valuable method for synthesizing primary amines. Common reducing agents for oximes include zinc dust in the presence of an ammonium (B1175870) salt or aluminum amalgam in aqueous tetrahydrofuran. sciencemadness.org For instance, a general procedure for reducing oximes to amines involves stirring the oxime with zinc dust and ammonium formate (B1220265) or ammonium chloride in methanol under reflux. sciencemadness.org Another method utilizes aluminum amalgam in a 10% water-THF solution. sciencemadness.org Catalytic transfer hydrogenation using Raney Nickel and 2-propanol as a hydrogen donor is another effective method for reducing ketoximes to amines and could potentially be applied to aldoximes. utc.edu

This compound can participate in reactions to form hydroxamic acids. ontosight.ai Hydroxamic acids are a class of compounds with significant biological activity, often synthesized by reacting carboxylic acid derivatives with hydroxylamine. nih.gov The oxime itself can be a precursor in certain synthetic pathways leading to hydroxamic acids. One general method for hydroxamic acid synthesis involves the coupling of a carboxylic acid with hydroxylamine, often activated by reagents like cyanuric chloride or ethyl chloroformate. nih.gov Another approach involves the direct reaction of esters with aqueous hydroxylamine in the presence of a catalytic amount of potassium cyanide. nih.gov

The oxime group of this compound can undergo various condensation reactions. ontosight.ai These reactions are fundamental in forming larger, more complex molecules. For example, 3,4,5-Trimethoxybenzaldehyde itself readily participates in condensation reactions such as the Knoevenagel condensation with active methylene (B1212753) compounds and aldol (B89426) condensations. bloomtechz.com It also undergoes condensation with compounds like 3,3'-(phenylenedi-imino) dipropanenitrile in the presence of a polar solvent and a base to form intermediates for the synthesis of pharmaceuticals like trimethoprim. google.com In a specific example, 3,4,5-trimethoxybenzaldehyde was reacted with o-phenylenediamine (B120857) in the presence of lanthanum chloride in acetonitrile (B52724) to yield 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole in excellent yield. nih.gov

Data Tables

Table 1: Oxidation of 3,4,5-Trimethoxytoluene to 3,4,5-Trimethoxybenzaldehyde

ReactantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-TrimethoxytolueneCo(OAc)₂–Mn(OAc)₂ (3:1)Acetic Acid110292 oup.comoup.com
3,4,5-TrimethoxytolueneCo(OAc)₂·4H₂OAcetic Acid1101.570 oup.com

Table 2: Condensation Reaction of 3,4,5-Trimethoxybenzaldehyde

Reactant 1Reactant 2Catalyst/ReagentSolventProductYield (%)Reference
3,4,5-Trimethoxybenzaldehydeo-phenylenediamineLaCl₃Acetonitrile2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoleExcellent nih.gov
3,4,5-Trimethoxybenzaldehyde3,3'-(p-phenylenedi-imino)-dipropanenitrilePotassium t-butoxideDimethylsulphoxidep-phenylenedi-imino-N,N'-(3,4,5-trimethoxybenzyl)acrylonitrile84 google.com
3,4,5-Trimethoxybenzaldehyde3,3'-(m-phenylenedi-imino)-dipropanenitrileNot specifiedNot specifiedm-phenylenedi-imino-N,N'-[α-(3,4,5-trimethoxybenzyl)acrylonitrile]73 google.com

Rearrangement Reactions

Rearrangement reactions of oximes are powerful tools in organic synthesis for the preparation of amides and other nitrogen-containing compounds.

The Beckmann Rearrangement: Pathways to Amides and Lactams

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgbyjus.comorganicreactions.org This transformation involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.orgtestbook.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.compw.live This is followed by the migration of an alkyl or aryl group to the electron-deficient nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. pw.livemasterorganicchemistry.com

The general transformation can be represented as follows:

Ketoximes rearrange to form N-substituted amides. byjus.com

Aldoximes , such as this compound, can rearrange to form primary amides. researchgate.net However, this transformation can sometimes be challenging under standard acidic conditions. researchgate.net

The Beckmann rearrangement is a cornerstone reaction in industrial chemistry, notably in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org

A variety of acidic reagents and catalytic systems can be employed to facilitate the Beckmann rearrangement. wikipedia.org While strong acids are traditionally used, milder and more selective methods have been developed.

Commonly Used Reagents and Catalysts:

Reagent/CatalystDescription
Strong Acids Concentrated sulfuric acid, polyphosphoric acid (PPA), and hydrochloric acid in acetic anhydride (B1165640) (Beckmann's mixture) are classic reagents. wikipedia.orgjocpr.com
Phosphorus Reagents Phosphorus pentachloride (PCl5) and phosphorus pentoxide (P2O5) are effective promoters of the rearrangement. wikipedia.orgjocpr.com
Thionyl Chloride (SOCl2) This reagent can be used to activate the oxime hydroxyl group. wikipedia.org
Organocatalysts Cyanuric chloride has been shown to be an efficient catalyst for this transformation. jocpr.com
Solid Acid Catalysts Zeolites and other solid acids are utilized, particularly in vapor-phase rearrangements, offering advantages in terms of catalyst recovery and environmental impact. jocpr.com
Ruthenium Complexes Certain ruthenium(IV) complexes have been found to catalyze the rearrangement of aldoximes to primary amides in environmentally friendly media like water/glycerol mixtures. acs.org

The choice of catalyst and reaction conditions can significantly influence the outcome of the rearrangement, with some systems offering higher yields and selectivity. jocpr.comacs.org

The Beckmann rearrangement is highly stereospecific, with the group positioned anti to the hydroxyl group on the oxime nitrogen being the one that migrates. testbook.compw.live This stereochemical requirement often overrides the inherent migratory aptitude of the substituents. testbook.com

However, in cases where both syn and anti isomers of the oxime are present or can interconvert under the reaction conditions, the relative migratory aptitude of the groups can play a role. Generally, aryl groups exhibit a greater migratory aptitude than alkyl groups due to the stabilization of the transition state through the formation of a bridged phenonium ion intermediate. nptel.ac.in For substituted aryl groups, electron-donating groups can sometimes influence the rate of migration, though the stereospecificity of the anti-migration is the dominant factor. acs.org In some instances, the migratory aptitude of an aryl ring with electron-donating groups has been observed to be slightly lower than that of an unsubstituted phenyl ring. acs.org

Semmler-Wolff Rearrangement in Related Oxime Systems

The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, is the acid-catalyzed conversion of α,β-unsaturated cyclohexenyl ketoximes to aromatic amines (anilines). ijsrp.orgijsrp.org This reaction involves the elimination of water followed by aromatization of the ring. ijsrp.org

While this reaction is specific to cyclohexenone oxime systems, it represents another important acid-catalyzed rearrangement pathway for oximes, leading to the formation of anilines. chem-station.com The reaction often competes with the Beckmann rearrangement, and yields can be low under classical conditions. chem-station.com More recent developments have explored the use of palladium catalysts to improve the efficiency of this transformation. nih.gov

Cleavage and Deoximation Strategies to Regenerate Carbonyl Compounds

Oximes serve as stable, crystalline derivatives of aldehydes and ketones, making them useful for the protection and purification of carbonyl compounds. niscpr.res.in The regeneration of the parent carbonyl compound from the oxime, a process known as deoximation, is therefore a crucial transformation in organic synthesis. niscpr.res.in Deoximation can be achieved through various methods, including hydrolysis, reduction, and oxidation. niscpr.res.in

Oxidative Deoximation Methods

Oxidative deoximation offers an alternative to acid-catalyzed hydrolysis, which may not be suitable for acid-sensitive compounds. niscpr.res.in A variety of oxidizing agents have been developed for this purpose.

Examples of Oxidative Deoximation Reagents:

ReagentDescriptionYield of 3,4,5-Trimethoxybenzaldehyde (%)
Triethylammonium Chlorochromate (TEACC) This chromium(VI) reagent can be used for the oxidative cleavage of oximes.76
Pyridinium Fluorochromate (PFC) and Hydrogen Peroxide This combination provides an effective method for the deprotection of a wide range of oximes, including selective cleavage of aldoximes in the presence of ketoximes. tandfonline.comNot specified
Iron(III) Chloride (FeCl3) FeCl3 can be used for the oxidative cleavage of aldoximes under mild, neutral conditions. niscpr.res.inNot specified
Ammonium Persulfate on Silica Gel This system allows for rapid regeneration of carbonyl compounds from oximes under microwave irradiation in solvent-free conditions. researchgate.netNot specified
Bismuth Trichloride (BiCl3) Under microwave irradiation, this reagent provides an efficient method for the cleavage of oximes. researchgate.netNot specified

The choice of the oxidative deoximation method depends on the specific substrate and the desired reaction conditions, with many modern methods focusing on mildness, selectivity, and environmental compatibility.

Hydrolytic Deoximation under Various Conditions

The regeneration of the parent carbonyl compound, 3,4,5-Trimethoxybenzaldehyde, from its oxime is a crucial transformation in synthetic chemistry, often employed after the oxime has served its purpose as a protecting group. While traditional hydrolysis requires harsh acidic conditions, which can be incompatible with sensitive functional groups, various milder oxidative methods have been developed for this deoximation process.

Oxidative deoximation offers an effective route to regenerate the aldehyde. Research has shown that various reagents can achieve this transformation. For instance, Triethylammonium chlorochromate (TEACC) has been successfully used for the regeneration of aldehydes and ketones from their corresponding oximes. In a notable example, 3,4,5-Trimethoxybenzaldehyde was regenerated from its oxime in good yield under specific conditions. thieme-connect.com The reaction proceeds by treating the oxime with the oxidizing agent in an appropriate solvent.

A summary of the oxidative deoximation of this compound is presented below:

ReagentSolventTime (h)Yield (%)
Triethylammonium chlorochromate (TEACC)Dichloromethane276

This table is based on data for the deoximation of this compound. thieme-connect.com

This method highlights a practical approach for the deprotection of the aldehyde, avoiding harsh conditions that could compromise the integrity of the methoxy groups or other sensitive parts of the molecule. thieme-connect.com

Exchange Reactions with Other Carbonyl Compounds

Transoximation, or oxime exchange, represents another method for the deprotection of carbonyl compounds. This process involves reacting the oxime with another, typically more volatile or reactive, carbonyl compound, thereby transferring the oxime group and liberating the desired carbonyl.

One common approach involves reacting an oxime with an excess of acetone (B3395972), often at temperatures between 20°C and 80°C. thieme-connect.com This method is advantageous due to the use of a non-acidic medium and simple, inexpensive reagents. However, its applicability for regenerating aldehydes can be limited, sometimes resulting in low yields due to the thermal stability of the starting aldehyde. thieme-connect.com

Alternatively, formaldehyde (B43269) can be employed in the presence of dilute mineral acids like hydrochloric or sulfuric acid. thieme-connect.com This technique has proven useful for regenerating various aldehydes. The reaction equilibrium is driven by the large excess of the exchanging carbonyl compound.

General Conditions for Transoximation:

With Acetone: Reaction with excess acetone at 20-80°C. thieme-connect.com

With Formaldehyde: Reaction in the presence of excess formaldehyde and dilute acid. thieme-connect.com

While these methods are generally applicable, specific studies detailing the yields for this compound are not extensively documented in comparative reviews.

Cycloaddition and Radical-Mediated Transformations

The oxime functional group in this compound serves as a gateway to more complex molecular architectures through cycloaddition and radical-based reactions.

Oxime-Participating Synthesis of Isoxazolines (e.g., [3+2] Cycloaddition)

Aldoximes like this compound are valuable precursors for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These nitrile oxides readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to furnish five-membered heterocycles like isoxazolines and isoxazoles, respectively. thieme-connect.dechemrxiv.org

The generation of the 3,4,5-trimethoxybenzonitrile oxide intermediate can be achieved using various oxidizing agents. Common methods include:

Halogenating Agents: Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like DMF, followed by elimination with a base (e.g., triethylamine). thieme-connect.de

Hypervalent Iodine Reagents: Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or in-situ generated hypervalent iodine species from oxidants like Oxone can effectively convert aldoximes to nitrile oxides. organic-chemistry.org

tert-Butyl Hypoiodite (t-BuOI): This reagent, generated in situ, provides a mild method for nitrile oxide formation and subsequent cycloaddition. organic-chemistry.orgorganic-chemistry.org

Once generated, the nitrile oxide reacts with an alkene to form a 3-(3,4,5-trimethoxyphenyl)isoxazoline derivative. The regioselectivity of the cycloaddition typically results in the aryl group being positioned at C3 and the substituents from the alkene at C4 and C5 of the isoxazoline (B3343090) ring. thieme-connect.de For example, reaction with styrene (B11656) would yield 5-phenyl-3-(3,4,5-trimethoxyphenyl)isoxazoline. organic-chemistry.org

Iminyl Radical Chemistry and C-H/C-C Bond Functionalization

Modern synthetic methods have leveraged the N-O bond of oximes (typically as oxime esters) as a precursor for nitrogen-centered iminyl radicals. thieme-connect.de The generation of an iminyl radical from a this compound derivative opens pathways for advanced bond-forming reactions. These radicals are typically generated under thermal, photochemical, or transition-metal-catalyzed conditions. researchgate.net

A key reaction pathway involves a 1,5-hydrogen atom transfer (1,5-HAT) process. Once the iminyl radical is formed, it can abstract a hydrogen atom from a C(sp³)–H bond at the γ-position within the same molecule, generating a carbon-centered radical. This radical can then be trapped by various reagents to achieve site-specific C-H functionalization. researchgate.net

Furthermore, in cyclic systems such as cycloketone oxime esters, the generated iminyl radical can trigger the cleavage of a C-C bond positioned beta to the nitrogen atom (β-carbon scission). thieme-connect.dersc.org This strategy leads to ring-opening and the formation of a distal carbon-centered radical, which can then participate in a variety of functionalization reactions, including alkylation, allylation, and vinylation. rsc.org

Generation and Reactivity of Acyl Radicals from Oxime Esters

Derivatives of this compound, specifically its O-acyl oxime esters, can also be precursors to acyl radicals. encyclopedia.pub This transformation is particularly relevant in the context of photoredox catalysis. nih.gov

The process is initiated by the single-electron reduction of the O-acyl oxime ester, which leads to the cleavage of the weak N-O bond, forming an iminyl radical. encyclopedia.pub In appropriately designed substrates, such as those derived from cycloketone oximes, this iminyl radical can undergo a subsequent C-C bond fragmentation to release a stable nitrile (like acetonitrile) and the desired acyl radical. encyclopedia.pub

The resulting 3,4,5-trimethoxybenzoyl radical is a valuable intermediate for acylation reactions. It can be trapped by various radical acceptors, such as alkenes, to form new C-C bonds, leading to the synthesis of complex ketones and other acylated products. encyclopedia.pub

Nucleophilic Substitution Reactions on Methoxy Groups of this compound

The three methoxy groups on the aromatic ring of this compound are susceptible to nucleophilic substitution reactions, most notably demethylation. This type of reaction allows for the conversion of the methoxy groups into hydroxyl groups, providing access to polyhydroxylated benzaldehyde derivatives, which are of significant interest.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, typically achieved with strong Lewis acids or nucleophilic reagents. Reagents commonly used for demethylation include:

Boron tribromide (BBr₃)

Hydrogen bromide (HBr) or hydrogen iodide (HI)

Strong nucleophiles like lithium diphenylphosphide (LiPPh₂)

While specific documented examples of demethylation performed directly on this compound are not prevalent in the searched literature, the underlying principles of aryl ether cleavage are directly applicable. The reaction would involve the coordination of the Lewis acid to the oxygen atom of a methoxy group, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the methyl group, releasing it as a methyl halide and leaving a hydroxyl group on the aromatic ring. Selective or complete demethylation could potentially be controlled by stoichiometry and reaction conditions.

Derivatization and Structural Modification of this compound

Synthesis of O-Substituted Oxime Analogs (e.g., O-Methyloximes)

The synthesis of O-substituted analogs, particularly O-methyloximes, from aldehydes and ketones is a significant transformation in organic chemistry. nih.gov These derivatives, known as methoximes, are valuable as intermediates and final products in the fine chemicals industry. nih.gov A facile and efficient method for methoximation of aromatic aldehydes, including 3,4,5-trimethoxybenzaldehyde, utilizes manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as an environmentally friendly and inexpensive catalyst. nih.gov This process typically involves reacting the corresponding aldehyde or ketone with methoxyamine hydrochloride in the presence of the catalyst, yielding the desired O-methyloxime in good to excellent yields under mild conditions. nih.gov

The reaction is generally carried out in ethanol at a moderate temperature of 50°C. The scope of this MnCl₂-catalyzed transformation has been systematically assessed across various aromatic carbonyl substrates, demonstrating its broad applicability. nih.gov For instance, the methoximation of 3,4,5-trimethoxybenzaldehyde using this method proceeds efficiently, highlighting the utility of this green catalytic system. nih.gov

Beyond simple methylation, the hydroxyl group of the oxime can be alkylated with more complex side chains to create novel molecules. This strategy was employed in the synthesis of analogues of curacin A, a natural antimitotic agent. acs.orgnih.gov In this context, the sodium salt of this compound was condensed with a brominated side chain to produce a large, structurally modified O-substituted oxime. acs.org This approach demonstrates how the oxime serves as a reactive handle for conjugating the 3,4,5-trimethoxyphenyl moiety to other molecular fragments. acs.org

The synthesis of various O-alkoxyamine derivatives is also a common strategy for probing structure-activity relationships in medicinal chemistry. For example, a series of analogs bearing single oxime moieties with linkers of varying sizes have been synthesized by reacting an aldehyde with the desired alkoxyammonium hydrochloride in the presence of a base like sodium acetate. nih.gov

Carbonyl SubstrateProductCatalystConditionsYield (%)Reference
3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzaldehyde O-methyloximeMnCl₂·4H₂OEtOH, 50°CHigh (not specified) nih.gov
4-Methylacetophenone1-(p-tolyl)ethan-1-one O-methyloximeMnCl₂·4H₂OEtOH, 50°C77 nih.gov
3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde O-methyloximeMnCl₂·4H₂OEtOH, 50°C94 nih.gov
4-Methoxyacetophenone1-(4-methoxyphenyl)ethan-1-one O-methyloximeMnCl₂·4H₂OEtOH, 50°C84 nih.gov
3,4,5-TrimethoxybenzaldehydeThis compoundNone (Hydroxylamine HCl, NaOAc)Methanol, RefluxNot specified nih.gov
Aldehyde 6 (trihydroxybenzaldehyde)Oxime 8 (trihydroxybenzaldoxime)None (Alkoxyammonium chloride, NaOAc)MethanolGood nih.gov

Table 1: Synthesis of O-Substituted Oxime Analogs

Exploration of Structural Modifications for Optimized Reactivity

Structural modifications of this compound are often aimed at optimizing its reactivity, particularly in the context of biological activity. The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical component in many colchicine (B1669291) binding site inhibitors (CBSIs), where it plays a key role in establishing high binding affinity to tubulin. nih.gov Consequently, modifications to this scaffold are of significant interest in drug discovery. nih.gov

In the development of analogs for the natural product curacin A, the this compound framework was identified as a novel bioisostere for a chemically sensitive (Z)-alkene moiety present in the parent compound. acs.orgnih.gov This structural replacement was a key strategy to address the instability and high lipophilicity of earlier analogs. acs.org The resulting oxime-based analogue was found to be more potent at inhibiting the assembly of purified tubulin than curacin A itself, demonstrating a successful optimization of reactivity through structural modification. nih.gov

The synthesis of these complex analogs involves multi-step pathways. For example, the target molecule 50 , an oxime analogue of curacin A, was prepared in a 10-step synthesis. acs.org A key step involved the condensation of the sodium salt of this compound (56 ) with a complex alkyl bromide. acs.org Further modifications, such as the cleavage of a silyl (B83357) ether protecting group, yielded the final active compound. acs.org The comparison of different structurally modified oximes revealed that even subtle changes could significantly impact biological potency, highlighting the importance of precise structural control. acs.org

The oxime moiety itself is also a key intermediate for further chemical transformations. It can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines, which are important heterocyclic rings in medicinal chemistry. researchgate.net This reactivity allows the 3,4,5-trimethoxyphenyl scaffold to be incorporated into a diverse range of five-membered heterocyclic structures.

Parent Compound/IntermediateStructural ModificationResulting CompoundImpact on Reactivity/ActivityReference
Curacin A AnalogueReplacement of (Z)-alkene with oxime moietyOxime Analogue 50 More potent inhibitor of tubulin assembly; slightly weaker cell growth inhibition. acs.orgnih.gov
This compound (56 )Condensation with (2E,4E,8RS)-8-(tert-Butyldiphenylsilanyloxy)-5-methyl-8-thiophen-2-ylocta-2,4-dienyl bromideIntermediate for compound 57 Serves as a key building block for complex analogues. acs.org
O-substituted Oxime IntermediateCleavage of tert-butyldiphenylsilyl ether protective groupOxime Analogue 57 Less potent than analogue 50 in cell growth inhibition and tubulin polymerization inhibition. acs.org
This compoundUsed as a dipole in 1,3-dipolar cycloadditionIsoxazolinesProvides a synthetic route to complex heterocyclic compounds. researchgate.net

Table 2: Impact of Structural Modifications on Reactivity and Bioactivity

Spectroscopic and Computational Characterization of 3,4,5 Trimethoxybenzaldehyde Oxime

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to characterize 3,4,5-Trimethoxybenzaldehyde (B134019) Oxime, each providing unique insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3,4,5-Trimethoxybenzaldehyde Oxime, ¹H NMR, ¹³C NMR, and 2D NMR experiments offer a detailed picture of the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of 3,4,5-Trimethoxybenzaldehyde, the precursor to the oxime, shows characteristic signals that are useful for comparison. In the aldehyde, a singlet appears at 9.88 ppm corresponding to the aldehydic proton. The two aromatic protons are observed as a singlet at 7.14 ppm, and the nine protons of the three methoxy (B1213986) groups give a singlet at 3.94 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum of 3,4,5-Trimethoxybenzaldehyde provides information about the carbon skeleton. Key chemical shifts are observed at 191.2 ppm (carbonyl carbon), 153.7 ppm, 143.6 ppm, 131.8 ppm, and 106.8 ppm (aromatic carbons), and 61.1 ppm and 56.4 ppm for the methoxy carbons. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. researchgate.netuzh.ch These experiments would confirm the assignments made in the 1D spectra by showing correlations between adjacent protons and between protons and their directly attached carbons.

Interactive Data Table: NMR Data for 3,4,5-Trimethoxybenzaldehyde

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H9.88SingletAldehydic H
¹H7.14SingletAromatic H
¹H3.94SingletMethoxy H
¹³C191.2-C=O
¹³C153.7-Aromatic C
¹³C143.6-Aromatic C
¹³C131.8-Aromatic C
¹³C106.8-Aromatic C
¹³C61.1-Methoxy C
¹³C56.4-Methoxy C

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The vibrational spectra of this compound and related compounds reveal characteristic absorption bands. While specific data for the oxime is not detailed in the provided results, the IR spectrum of a similar compound, 2,4,5-trimethoxybenzaldehyde, has been studied, showing bands in the 500-3500 cm⁻¹ region. researchgate.net For oximes in general, characteristic IR bands include the C=N stretch and the O-H stretch of the oxime hydroxyl group. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of 3,4,5-Trimethoxybenzaldehyde in the ultraviolet and visible region has been recorded. nist.gov The absorption maxima provide information about the conjugated system within the molecule. The presence of the aromatic ring and the oxime group in this compound would result in characteristic UV absorptions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. researchgate.net The mass spectrum of 3,4,5-Trimethoxybenzaldehyde shows a molecular ion peak corresponding to its molecular weight. rsc.org

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. nih.govjeol.comresearchgate.net This technique has been used for the qualitative screening of various compounds and could be applied to this compound for fast identification. researchgate.netresearchgate.net

Interactive Data Table: Mass Spectrometry Data for 3,4,5-Trimethoxybenzaldehyde

Technique m/z (calculated) m/z (found) Ion
LRMS (ESI)167.1167.1[M+H]⁺

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radicals or certain metal complexes. While this compound itself is not a radical, ESR studies can be relevant in the context of its potential reactions or its complexes with paramagnetic metal ions. researchgate.net For instance, ESR has been used to study radicals formed during reactions involving related compounds. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. omu.edu.tr A study on this compound monohydrate has provided detailed crystallographic data. jst.go.jpresearchgate.net

The compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The unit cell parameters are a = 8.2660(4) Å, b = 18.5580(19) Å, and c = 7.3470(8) Å, with a β angle of 90.352(6)°. jst.go.jpresearchgate.net The crystal structure reveals the presence of intermolecular hydrogen bonds of the type O-H···O, which play a crucial role in the packing of the molecules in the crystal lattice. jst.go.jp

Interactive Data Table: Crystal Data for this compound Monohydrate

Parameter Value
Empirical FormulaC₁₀H₁₃NO₅
Formula Weight227.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2660(4)
b (Å)18.5580(19)
c (Å)7.3470(8)
β (°)90.352(6)
Volume (ų)1127.01(18)
Z4

Crystal Data and Unit Cell Parameters Analysis

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. researchgate.net The compound, in its monohydrate form, crystallizes in the monoclinic system with the space group P21/c. researchgate.net This specific space group indicates that the crystal lattice possesses a two-fold screw axis and a glide plane. The asymmetric unit contains one molecule of the oxime and one molecule of water.

The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions provide insight into the packing of the molecules. For this compound monohydrate, the cell parameters have been determined with high precision. researchgate.net The calculated density of the crystal is 1.339 Mg/m³. researchgate.net These parameters define the geometry and volume of the repeating unit that builds the entire crystal structure. A comprehensive summary of the crystal data is presented in the table below.

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate

Parameter Value
Empirical Formula C₁₀H₁₃NO₅
Formula Weight 227.21
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.2660(4)
b (Å) 18.5580(19)
c (Å) 7.3470(8)
β (°) 90.352(6)
Volume (ų) 1127.01(18)
Z (formula units/cell) 4
Calculated Density (Mg/m³) 1.339
Radiation Type Mo Kα (λ = 0.71073 Å)
Temperature (K) 293(2)

Data sourced from Naveen et al. (2006). researchgate.net

Intermolecular Interactions: Hydrogen Bonding Networks

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds, which are crucial in stabilizing the supramolecular architecture. The oxime functional group is an effective hydrogen bond donor (via the hydroxyl proton) and acceptor (via the nitrogen and oxygen lone pairs). researchgate.netscispace.com

In the crystal structure of the monohydrate, the primary hydrogen bonding interaction observed is of the O-H···O type. researchgate.net This indicates that the hydroxyl group of the oxime and/or the water molecule engages in hydrogen bonding with an oxygen atom from an adjacent molecule. These interactions link the individual molecules into a stable, three-dimensional network. The ability of the oxime moiety to both donate and accept hydrogen bonds makes it a valuable component in supramolecular chemistry. researchgate.net While the specific study on the monohydrate highlights O-H···O bonds, in other oxime structures, O-H···N interactions leading to dimers or chain-like structures (catemers) are also common. scispace.com The presence of the water molecule in the crystal lattice of the monohydrate plays a critical role, acting as a bridge to facilitate a more extensive hydrogen-bonding network than might be present in the anhydrous form.

Geometric Isomerism (E/Z) Characterization in Crystalline State

Aldoximes, including this compound, can exist as two geometric isomers, designated as E and Z, due to the restricted rotation around the carbon-nitrogen double bond (C=N). The synthesis of oximes can often lead to a mixture of these isomers. researchgate.net However, X-ray crystallographic analysis provides unambiguous determination of the specific isomer present in the solid state.

Crystallographic studies of related benzaldehyde (B42025) oximes have shown a strong preference for the E isomer in the crystalline phase. researchgate.netresearchgate.net For this compound, the structural data confirms that it also exists as the E isomer in its crystalline form. ncats.io This stereochemical configuration is defined by the anti-periplanar arrangement of the aldehyde hydrogen (now part of the C-H bond on the imine carbon) and the hydroxyl group across the C=N double bond. The preference for the E isomer is often attributed to its greater thermodynamic stability compared to the Z isomer, which can experience greater steric hindrance.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms. catalysis.blogcore.ac.uk For this compound, DFT calculations are instrumental in understanding its behavior in various chemical transformations.

A key reaction involving this compound is the 1,3-dipolar cycloaddition, where the corresponding nitrone (formed from the oxime) reacts with alkenes to produce isoxazolines. researchgate.net DFT methods can be employed to model the entire reaction pathway for such cycloadditions. mdpi.com These calculations can determine the geometries and energies of reactants, transition states, and products. By mapping the potential energy surface, researchers can identify the lowest energy path, calculate activation barriers, and thus predict the feasibility and kinetics of the reaction. core.ac.ukmdpi.com This theoretical approach allows for the rationalization of observed regioselectivity and stereoselectivity in these complex organic reactions.

Conformational Analysis and Geometric Isomer Stability Predictions

Computational chemistry provides essential tools for analyzing the three-dimensional structures and relative stabilities of different isomers of this compound. Conformational isomerism arises from the rotation around single bonds, such as those connecting the methoxy groups to the benzene (B151609) ring and the C-C bond between the ring and the oxime function. solubilityofthings.com

Theoretical methods, including DFT and Hartree-Fock (HF) calculations, can be used to predict the most stable conformations by calculating the potential energy of the molecule as a function of its geometry. acs.org These calculations can determine the preferred orientations of the methoxy groups and the planarity of the molecule. Furthermore, computational models can accurately predict the relative stabilities of the E and Z geometric isomers. acs.orgacgpubs.org By comparing the calculated total energies of the optimized structures for both isomers, it is possible to determine which is thermodynamically more stable, which is typically the E isomer for aldoximes due to lower steric strain. researchgate.net These predictions are crucial for understanding the equilibrium distribution of isomers under different conditions. acs.org

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with other chemical species, thereby explaining its reactivity and selectivity. For this compound, modeling is used to understand how its structural features govern its chemical behavior.

The distribution of electron density, which can be calculated using quantum mechanical methods, is key to its reactivity. The electron-donating methoxy groups increase the electron density on the aromatic ring, influencing its susceptibility to electrophilic attack. ontosight.ai Meanwhile, the oxime group possesses both nucleophilic (at the nitrogen and oxygen atoms) and electrophilic (at the carbon atom) character. Molecular modeling can quantify these properties through concepts like molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions. biointerfaceresearch.com These models are also used to study non-covalent interactions, such as the hydrogen bonds and hydrophobic interactions that the oxime and methoxy groups can form, which are critical for predicting binding affinity and specificity with biological targets or selectivity in catalyzed reactions.

Applications in Organic Synthesis and Retrosynthetic Analysis of 3,4,5 Trimethoxybenzaldehyde Oxime

Synthetic Intermediate and Building Block Role

As an intermediate, 3,4,5-Trimethoxybenzaldehyde (B134019) oxime provides a strategic entry point for introducing the 3,4,5-trimethoxyphenyl moiety into target structures. The oxime functional group itself offers a range of chemical reactivity, allowing for transformations that are crucial in the development of new drugs and materials.

Precursor in Pharmaceutical Compound Synthesis

The 3,4,5-trimethoxybenzoyl unit is a common feature in many biologically active molecules. The parent aldehyde is a well-established precursor to the antibacterial drug Trimethoprim, as well as other pharmaceuticals like cintriamide, roletamide, and trimazosin. wikipedia.orgfishersci.at The oxime derivative serves as a similarly crucial intermediate, enabling the synthesis of novel compounds with potential therapeutic value. lookchem.comontosight.ai Research has demonstrated its use in creating structurally modified analogues of natural products. For instance, an oxime analogue of Curacin A, a potent antimitotic agent, was synthesized using a derivative of 3,4,5-Trimethoxybenzaldehyde oxime. acs.orgnih.gov This analogue demonstrated significant biological activity, highlighting the oxime's role as a viable bioisostere in drug design. nih.gov

Pharmaceutical Application Compound Class/Example Therapeutic Potential
Antibacterial Agents Precursor to TrimethoprimAntibacterial wikipedia.org
Antimitotic Agents Analogue of Curacin AAnticancer acs.orgnih.gov
Various Pharmaceuticals Precursor to Cintriamide, Roletamide, TrimazosinVarious wikipedia.org

Application in Agrochemical Development

The utility of this compound extends to the field of agrochemicals. ontosight.ai Oxime esters are a known class of compounds with fungicidal and insecticidal properties. researchgate.net In a notable study, this compound was used to synthesize a series of novel pyrazole (B372694) oxime ester derivatives. researchgate.net One of these compounds, (E)-3,4,5-Trimethoxybenzaldehyde O-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime, was specifically synthesized and characterized for its potential antifungal activities. researchgate.net This demonstrates the compound's role as a scaffold for developing new crop protection agents.

Agrochemical Application Compound Class/Example Potential Use
Fungicides Pyrazole oxime ester derivativesAntifungal Agent researchgate.net

Utility in Polymer and Material Science

In the realm of material science, this compound is considered a useful building block for the preparation of polymers. ontosight.ai The parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, is noted for its use in the production of plastic additives. fishersci.at The reactivity of the oxime group allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting materials.

Facilitating Transformations in Drug Development

The oxime functional group is a key element of the molecule's utility, providing a gateway for various chemical transformations essential in drug discovery. The oxime can be reduced to form amines or oxidized to generate nitrile compounds. This versatility allows chemists to create a diverse library of molecules from a single intermediate. A prime example is the design of a structurally simplified oxime analogue of curacin A, which was found to be more potent at inhibiting tubulin assembly than the natural product itself. nih.gov In this context, the oxime moiety serves as a novel bioisostere for a (Z)-alkene group, a strategic transformation that can improve a drug candidate's properties. nih.gov

Strategic Importance in Retrosynthetic Planning

Retrosynthetic analysis is a method used by organic chemists to plan the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. In this process, the oxime functional group plays a significant role, particularly through the Beckmann disconnection.

Oximes as Key Intermediates for Amide/Lactam Targets via Beckmann Disconnection

The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide or a lactam (a cyclic amide). nih.govwikipedia.org Discovered by Ernst Otto Beckmann, this acid-catalyzed rearrangement is a cornerstone of industrial synthesis, most famously in the production of ε-caprolactam, the monomer for Nylon-6. nih.govwikipedia.orgnih.gov

In retrosynthetic planning, an amide or lactam functional group in a target molecule can be recognized as being derivable from an oxime. This "disconnection" simplifies the target structure and identifies the oxime as a key intermediate. The general transformation is as follows:

Table: The Beckmann Rearrangement in Retrosynthesis

Target Functional Group Retrosynthetic Disconnection Key Intermediate Forward Reaction

The mechanism involves protonating the oxime's hydroxyl group to create a good leaving group (water), followed by the migration of the group anti (opposite) to the leaving group, resulting in an intermediate that tautomerizes to the stable amide. nih.govmasterorganicchemistry.com

For this compound, an aldoxime, the application of the Beckmann rearrangement is nuanced. While ketoximes reliably rearrange to N-substituted amides, aldoximes often yield nitriles through fragmentation or can rearrange to primary amides under specific conditions. masterorganicchemistry.com Therefore, in a retrosynthetic plan, this compound is a strategic precursor for either N-(3,4,5-trimethoxyphenyl)formamide or, more commonly, 3,4,5-trimethoxybenzonitrile (B158541), depending on the chosen reaction conditions. This makes it a valuable intermediate for accessing multiple functional group targets.

Oxime Functional Group as a Protecting Group for Carbonyl Compounds

In the strategic execution of multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The oxime group serves as an effective protecting group for aldehydes and ketones. niscpr.res.inresearchgate.netresearchgate.netthieme-connect.com Oximes are readily prepared from carbonyl compounds through condensation with hydroxylamine (B1172632), a reaction that is often high-yielding. numberanalytics.com For instance, 3,4,5-trimethoxybenzaldehyde can be converted to this compound by reacting it with hydroxylamine hydrochloride in the presence of a base. ontosight.ai

The stability of the oxime group is a key attribute. Oximes are generally stable under a variety of conditions, including those involving many nucleophilic and basic reagents, as well as some reducing and oxidizing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl.

Once the desired transformations are complete, the carbonyl group can be regenerated from the oxime through a process known as deoximation. niscpr.res.in This can be achieved through several methods, such as acid hydrolysis, although this method is not suitable for molecules with other acid-sensitive groups. niscpr.res.in Alternative methods for deoximation include oxidative cleavage and exchange reactions under mild conditions. niscpr.res.inthieme-connect.com The ability to easily install and remove the oxime makes it a practical choice for carbonyl protection in the synthesis of complex molecules. thieme-connect.comtutorchase.com

Generation of Amines via Oxime Reduction in Retrosynthesis

A cornerstone of retrosynthetic analysis is the identification of key bond disconnections that lead back to simpler, commercially available starting materials. The transformation of an amine to an oxime represents a powerful retrosynthetic disconnection. Synthetically, the forward reaction—the reduction of an oxime to a primary amine—is a highly valuable and widely used transformation. niscpr.res.in This two-step process of oximation followed by reduction provides an attractive alternative to direct reductive amination. niscpr.res.in

The reduction of this compound, for example, yields the corresponding 3,4,5-trimethoxybenzylamine. This transformation is significant as it introduces a nitrogen atom into the molecular framework. researchgate.net A variety of reagents and conditions can be employed to achieve the reduction of oximes to amines, each with its own characteristics and selectivities. jove.com

Common methods for oxime reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. jove.comrsc.org It is often a clean and efficient method. A highly active heterogeneous palladium-based catalyst has been shown to be effective for the hydrogenation of various oximes to primary amines using H₂ at 1 atm in water under mild conditions. rsc.org

Hydride Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce oximes to amines. niscpr.res.injove.com However, LiAlH₄ is a very reactive and non-selective reagent. niscpr.res.injove.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, but its reactivity often needs to be enhanced by the addition of transition metal salts, such as copper(II) sulfate (B86663) or nickel(II) chloride. niscpr.res.inshirazu.ac.ir The NaBH₄/Cu(II)SO₄ system in methanol (B129727) has been shown to reduce aldoximes and ketoximes to their corresponding primary and secondary amines. niscpr.res.in

Enzyme-Catalyzed Reduction: Recent research has shown that ene-reductases (ERs) can catalyze the reduction of the C=N bond of an oxime to an amine, representing a new-to-nature biocatalytic reaction. acs.orgresearchgate.net

Table 1: Comparison of Common Oxime Reduction Methods

Reduction MethodReagents/CatalystConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiMild to moderate pressure and temperatureClean reaction, high yields, catalyst can often be recycled. rsc.orgMay not be selective for other reducible functional groups (e.g., alkenes, nitro groups). jove.com
Hydride ReductionLiAlH₄, NaBH₄Typically in ether or alcohol solventsPowerful and effective for many substrates. niscpr.res.injove.comLiAlH₄ is highly reactive and non-selective; NaBH₄ may require additives. niscpr.res.injove.com
Dissolving Metal ReductionNa, ethanol (B145695)Refluxing alcoholEffective for many oximes.Harsh conditions, not compatible with many functional groups. jove.com
Biocatalytic ReductionEne-reductases (ERs)Aqueous buffer, mild temperatureHigh selectivity, environmentally friendly. acs.orgresearchgate.netEnzyme availability and substrate scope can be limited.

Divergent Synthesis Strategies Employing Oxime Synthons

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally distinct compounds from a common intermediate. Oximes, particularly in their activated forms like O-acetyl oximes or oxime esters, have emerged as versatile synthons in such strategies. rsc.orgacs.org These redox-active substrates can be activated by transition metals under mild conditions, leading to a variety of synthetic transformations. rsc.org

Copper-catalyzed reactions of O-acetyl oximes with active methylene (B1212753) compounds exemplify this approach. In these reactions, the oxime ester can act as a synthon for various nitrogen-containing building blocks. rsc.org For instance, the reaction of an O-acetyl oxime with a β-ketoester can lead to the formation of polysubstituted pyrroles, while reaction with a β-ketonitrile under nearly identical conditions can produce polysubstituted furans. rsc.org This divergence in the reaction pathway, dictated by the choice of the active methylene compound, highlights the synthetic utility of the oxime synthon. rsc.org

Similarly, copper-catalyzed cyclization of oxime esters with malononitrile (B47326) and aldehydes can provide access to 2-aminonicotinonitriles, while their reaction with N-sulfonylimines can yield pyrazolines. acs.org The ability of the oxime ester to serve as a precursor to different reactive intermediates, such as iminyl radicals or enamine-like species, underpins these divergent transformations. rsc.orgacs.org This versatility makes oximes like this compound potential starting points for the divergent synthesis of various heterocyclic scaffolds.

Functional Group Transposition and Addition Strategies Involving Oximes

The oxime functional group is not merely a static protecting group or a simple precursor to amines; it is a hub for a wide array of functional group interconversions (FGIs). researchgate.netfiveable.mescribd.com This chemical reactivity allows for significant molecular modifications, making oximes valuable intermediates in complex syntheses.

Key transformations of the oxime group include:

Conversion to Nitriles: Aldoximes, including aromatic aldoximes like this compound, can be readily dehydrated to form the corresponding nitriles. This transformation is often achieved using a variety of dehydrating agents.

Beckmann Rearrangement: In the presence of an acid catalyst, ketoximes undergo a characteristic rearrangement to form amides. wikipedia.org This reaction, known as the Beckmann rearrangement, is a classic method for synthesizing amides and lactams. thieme.de

Conversion to Nitrones: Oximes can be converted to nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to construct five-membered nitrogen-containing heterocyclic rings. researchgate.net

Addition Reactions: The C=N double bond of an oxime can undergo addition reactions, although it is generally less reactive than a carbonyl C=O bond.

These transformations demonstrate the role of the oxime as a versatile functional group that can be transposed into several other important chemical entities, greatly expanding its utility in synthetic strategy. researchgate.netijprajournal.com

Stereochemical Control and Isomer Selective Synthesis of Oximes (E/Z Isomers)

The C=N double bond of an oxime derived from an unsymmetrical ketone or an aldehyde gives rise to geometric isomerism, resulting in E and Z stereoisomers. niscpr.res.in The stereochemistry of the oxime can significantly influence its reactivity and biological activity. mdpi.comresearchgate.net For example, in the Beckmann rearrangement, it is the group anti-periplanar to the hydroxyl group that migrates. Therefore, controlling the stereochemical outcome of oxime synthesis is of great importance. mdpi.com

However, achieving stereoselective synthesis of oximes presents a significant challenge. thieme.denih.gov Classical oximation methods often yield a mixture of E and Z isomers, with the ratio being under thermodynamic control and dependent on the substrate. thieme.deresearchgate.net Isolating a single, pure geometric isomer can be difficult. thieme.de

Several strategies have been developed to address this challenge and achieve stereochemical control:

Catalyst-Controlled Synthesis: Researchers have found that the choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, the use of CuSO₄ and K₂CO₃ has been reported to facilitate the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes. researchgate.net

Thermodynamic vs. Kinetic Control: The ratio of E/Z isomers can be influenced by whether the reaction is under thermodynamic or kinetic control. Mechanochemical and microwave-assisted syntheses have been shown to favor the formation of the thermodynamically more stable isomer. mdpi.com

Photoisomerization: A modern approach to obtaining the thermodynamically less stable Z-isomer involves the photoisomerization of the more stable E-isomer. Visible-light-mediated energy transfer catalysis provides a mild and general method to access Z-isomers of aryl oximes. nih.govorganic-chemistry.org

Acid-Catalyzed Isomerization: Treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the selective precipitation of the E-isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com

Table 2: Methods for Stereoselective Synthesis of Oximes

MethodDescriptionIsomer FavoredReference
CatalysisUse of specific catalysts like CuSO₄/K₂CO₃ can direct the reaction towards a single isomer.Typically the more stable E-isomer. researchgate.net
Thermodynamic ControlReaction conditions (e.g., microwave heating) are chosen to allow the isomers to equilibrate to the most stable form.The thermodynamically more stable isomer (usually E). mdpi.com
PhotoisomerizationVisible light and a photosensitizer are used to convert the E-isomer to the Z-isomer.The thermodynamically less stable Z-isomer. nih.gov
Acid-Catalyzed PrecipitationAnhydrous acid is used to selectively precipitate one isomer as a salt from a mixture.The E-isomer. google.com

Advanced Research Perspectives and Future Directions in 3,4,5 Trimethoxybenzaldehyde Oxime Chemistry

Mechanistic Elucidation of Reactions Involving 3,4,5-Trimethoxybenzaldehyde (B134019) Oxime

The reactivity and biological interactions of 3,4,5-trimethoxybenzaldehyde oxime are intricately governed by the interplay of its structural features. A deeper understanding of the reaction mechanisms at a molecular level is crucial for the rational design of new synthetic methodologies and therapeutic agents.

Role of Hydrogen Bonding in Molecular Interactions

The oxime moiety (–C=N–OH) is a key functional group in this compound, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). researchgate.netscispace.com This dual nature allows it to form significant intermolecular hydrogen bonds, which play a crucial role in its crystal packing and interactions with biological macromolecules. researchgate.net X-ray crystallography studies have revealed that in the solid state, molecules of this compound monohydrate are linked by intermolecular O-H···O hydrogen bonds. researchgate.net

In biological systems, these hydrogen bonding capabilities are fundamental to the molecule's mechanism of action, enabling it to interact with amino acid residues in the active sites of enzymes or receptors. cambridgemedchemconsulting.com The strength and geometry of these hydrogen bonds can significantly influence the binding affinity and specificity of the compound. cambridgemedchemconsulting.com The ability of the oxime group to engage in these interactions makes it a valuable component in the design of molecules for supramolecular chemistry and medicinal applications. researchgate.net

Influence of Methoxy (B1213986) Groups on Hydrophobic Interactions and Binding Affinity

The three methoxy (–OCH₃) groups on the benzene (B151609) ring of this compound significantly contribute to its hydrophobic character. These groups can participate in hydrophobic interactions with nonpolar regions of biological targets, which are critical for molecular recognition and binding affinity. google.com The specific positioning of these methoxy groups at the 3, 4, and 5 positions creates a distinct electronic and steric profile that influences how the molecule fits into binding pockets.

Catalytic Approaches in Oxime Chemistry

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. The application of advanced catalytic systems to oxime chemistry, including derivatives of 3,4,5-trimethoxybenzaldehyde, opens new avenues for the synthesis of complex molecules.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Mediated Reactions)

Transition metals, particularly palladium, have become indispensable catalysts for a wide range of cross-coupling reactions. rsc.orgchemie-brunschwig.chchemie-brunschwig.ch These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch In the context of oxime chemistry, palladium-catalyzed reactions offer versatile methods for functionalization. For instance, palladium-catalyzed Heck-type reactions have been developed for the alkylation of oximes, demonstrating the utility of this approach for modifying the oxime structure. nsf.govrsc.org

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemie-brunschwig.chchemie-brunschwig.ch While specific examples for this compound are not extensively detailed in the provided results, the reactivity of the related 2-bromo-3,4,5-trimethoxybenzaldehyde (B2909903) in palladium-catalyzed Stille cross-coupling reactions highlights the potential for similar transformations on halogenated derivatives of the oxime. rsc.org The development of ligand-free palladium-catalyzed reactions further enhances the practicality of these methods. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Oxime Chemistry
Reaction TypeCatalyst/ReagentsSubstrate ScopeKey FeaturesReference(s)
Heck-Type Alkylation Pd catalyst, visible lightOximes, alkyl halidesMild, atom-economical C-C bond formation via C-H functionalization. nsf.gov
Heck-Type Reaction Pd catalyst, O-acetyl ketoximes, allylic alcoholsO-acetyl ketoximes, allylic alcoholsSynthesis of pyridines and azafluorenones. rsc.org
Stille Cross-Coupling Pd/Fe₃O₄ nanoparticlesAryl halides, organotin compoundsLigand-free conditions, applicable to complex molecules. rsc.org
Suzuki-Miyaura Coupling Pd(OAc)₂, various ligandsAryl halides, aryl boronic acidsBroad utility for C-C bond formation. chemie-brunschwig.chchemie-brunschwig.ch
Decarboxylative Acylation Pd(OAc)₂, 4CzIPN, visible lightO-methyl ketoximes, α-keto acidsOrtho-acylation via C-H activation. mdpi.com

Photocatalysis and Light-Induced Reactivity of Oxime Systems

Photocatalysis has emerged as a powerful strategy in organic synthesis, enabling reactions to proceed under mild conditions using visible light. rsc.org Oxime derivatives can participate in a variety of photoreactions. The fundamental photoreaction of oximes is geometric isomerization, but more complex transformations like the photo-Beckmann rearrangement can also occur. researchgate.net This rearrangement proceeds through a singlet excited state to form an oxazirane intermediate, which then rearranges. researchgate.net

Recent advancements have demonstrated the use of visible light-induced photocatalysis for the C-H alkylation of oximes, often in conjunction with a palladium catalyst. nsf.gov In such systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that then engage in the catalytic cycle. rsc.org For example, a visible light-induced, palladium-catalyzed oxidative C-H alkylation of oximes has been developed, which proceeds via the generation of a hybrid alkyl-Pd radical intermediate. nsf.gov The cleavage of the N-O bond in O-substituted oximes can also be induced by photoredox catalysis to generate iminyl radicals, which are versatile intermediates for various synthetic transformations. researchgate.net

Enantioselective Synthesis Utilizing Oxime Derivatives

The development of enantioselective synthetic methods is a cornerstone of modern pharmaceutical and fine chemical manufacturing. While specific examples detailing the use of this compound in enantioselective synthesis are not prevalent in the search results, the principles of asymmetric catalysis can be applied to its derivatives. Chiral transition metal complexes are often employed to control the stereochemical outcome of a reaction. mdpi.com

For instance, enantioselective synthesis can be achieved through the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. colab.ws The functional groups present in this compound, namely the oxime and the methoxy-substituted phenyl ring, provide handles for the design of substrates for asymmetric transformations. The development of enantioselective reactions involving oxime derivatives is an active area of research with significant potential for the synthesis of chiral molecules.

Exploration of Novel Synthetic Methodologies for Oxime Derivatives

Development of Efficient and Eco-Friendly Synthetic Protocols

A major thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. ijprajournal.com For the synthesis of this compound and its derivatives, this has led to the development of several innovative and eco-friendly protocols. A notable example is the use of natural acid catalysts derived from sources like citrus fruits and mangoes, which provides an environmentally safe alternative to traditional acid catalysts. ijprajournal.com

Another significant advancement is the use of mineral water as a reaction medium. ias.ac.inresearchgate.net It has been demonstrated that aryl aldehydes, including 3,4,5-trimethoxybenzaldehyde, can be efficiently converted to their corresponding oximes in mineral water under catalyst-free conditions, offering an economical, practical, and safe method. ias.ac.inresearchgate.net This approach avoids the use of volatile and toxic organic solvents. ijprajournal.com Furthermore, efficient catalytic systems are being developed, such as the use of manganese(II) chloride (MnCl2·4H2O) for the methoximation of aromatic aldehydes, which proceeds with low catalyst loading under mild conditions. nih.gov Even the synthesis of the precursor, 3,4,5-trimethoxybenzaldehyde, has been optimized through green processes that improve yield to over 96% while reducing waste and avoiding hazardous byproducts like methanol (B129727). google.com

Eco-Friendly MethodKey FeaturesAdvantagesSource
Natural Acid CatalysisUses aqueous extracts of Vitis lanata, Mangifera indica, or Citrus limetta juice as catalysts.Reduces reliance on hazardous chemicals; utilizes renewable resources. ijprajournal.com
Catalyst-Free Synthesis in Mineral WaterReaction of aryl aldehydes with hydroxylamine (B1172632) hydrochloride in mineral water at room temperature.Economical, practical, environmentally friendly, and avoids organic solvents. ias.ac.inresearchgate.net
MnCl2-Catalyzed MethoximationLow loading of inexpensive and eco-friendly MnCl2·4H2O catalyst in ethanol (B145695) at 50°C.High yields (97% for a 3,4,5-trimethoxybenzaldehyde derivative), mild conditions. nih.gov
Green Process for Precursor SynthesisMethylation reaction in an anhydrous solvent under alkaline conditions to produce 3,4,5-trimethoxybenzaldehyde.High yield (96.7-98.2%), reduced reagent consumption, avoids hazardous byproducts. google.com

Advanced Reaction Conditions and Reagent Development

The field of oxime synthesis has been significantly advanced by the development of novel reagents and reaction conditions that offer greater control and efficiency. Hypervalent iodine(III) reagents, such as [Hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's Reagent), have emerged as powerful tools for the oxidative transformation of aldoximes. lucp.net These reagents facilitate the generation of nitrile oxides from aldoximes, which are valuable synthetic intermediates for creating heterocyclic compounds like isoxazolines and isoxazoles through 1,3-dipolar cycloaddition reactions. lucp.net The reactivity of these iodine(III) reagents can be further enhanced through pre-activation with a Lewis acid, such as BF₃·Et₂O, which triggers transformations like the Beckmann rearrangement in ketoximes. lucp.net

Metal-mediated reactions also represent a frontier in oxime chemistry. acs.orgmdpi.com The coordination of an oxime to a metal center can significantly increase the acidity of the -OH group and activate the C, N, and O atoms for subsequent reactions. mdpi.com This has enabled various transformations, including C-functionalization, which is typically challenging under metal-free conditions. mdpi.com For instance, the reaction of pyridine-2-chloroxime with zinc(II) nitrate (B79036) leads to an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands. mdpi.combohrium.com Additionally, various catalysts have been explored to improve the efficiency and selectivity of oximation, with systems like CuSO₄/K₂CO₃ being used under solvent-free conditions, although solution-based methods are often preferred for scalability. researchgate.net

Reagent/ConditionApplicationMechanism/Key FeatureSource
Hypervalent Iodine(III) Reagents (e.g., HTIB)Generation of nitrile oxides from aldoximes.Oxidizes the aldoxime to a reactive nitrile oxide intermediate. lucp.net
PhI(OAc)₂ / BF₃·Et₂OBeckmann rearrangement of ketoximes.Lewis acid pre-activates the iodine(III) reagent, which then activates the ketoxime. lucp.net
Zinc(II) NitrateMetal-mediated cross-coupling of chloroximes.Coordinates to the oxime, facilitating the formation and reaction of nitrile oxide intermediates. mdpi.combohrium.com
MnCl₂·4H₂OCatalytic methoximation of aldehydes.An efficient, inexpensive, and environmentally friendly catalyst for forming O-methyloximes. nih.gov

Computational Design and Prediction of Oxime Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of oxime derivatives, guiding the rational design of new compounds and synthetic pathways. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govrsc.org In the context of oxime derivatives, QSAR models have successfully predicted insecticidal activity and inhibitory properties against various enzymes. rsc.orgacs.orgrsc.org These models use descriptors related to electronic distribution, steric factors, and molecular topology to identify key structural features that govern a compound's potency and selectivity. nih.govacs.org For example, QSAR studies on obacunone-derived oxime esters identified specific descriptors (RDF100v, RDF105u, Dm, Mor15m, and R1u) that influence their insecticidal activity. rsc.orgrsc.org

Density Functional Theory (DFT) calculations provide deeper insights into reaction mechanisms and electronic structures. researchgate.net DFT has been employed to investigate the geometric and energetic profiles of reactions involving oximes, such as the formation of furoxan from pyridine-2-chloroxime, revealing the pathways of intermediate nitrile oxide generation. bohrium.com These theoretical studies can clarify reaction mechanisms, such as the classical imine formation pathway for oximes, and analyze the factors controlling reaction rates and stereospecificity. researchgate.net Furthermore, computational methods are used to study the fundamental properties of oximes, like the mechanism of iminoxyl/oxime self-exchange reactions, which have been shown to proceed via a counterintuitive, cyclic proton-coupled electron transfer (PCET) mechanism rather than a simple hydrogen atom transfer (HAT). acs.org

Computational MethodApplication in Oxime ChemistryKey Findings / InsightsSource
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity (e.g., insecticidal, enzyme inhibition).Identifies key structural descriptors (electronic, steric) that control activity and selectivity. nih.govnih.govrsc.orgacs.org
DFT (Density Functional Theory)Investigating reaction mechanisms and energetic profiles.Clarifies reaction pathways, stability of intermediates (e.g., nitrile oxides), and transition states. bohrium.comresearchgate.net
Molecular Modeling / DockingDesigning novel compounds and predicting binding interactions.Used to design libraries of potential therapeutic agents and understand binding modes with biological targets. nih.govresearchgate.net
PCET (Proton-Coupled Electron Transfer) AnalysisStudying fundamental reaction kinetics (e.g., self-exchange reactions).Revealed that iminoxyl/oxime self-exchange occurs via a cyclic PCET mechanism. acs.org

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